Phloxin

概要

説明

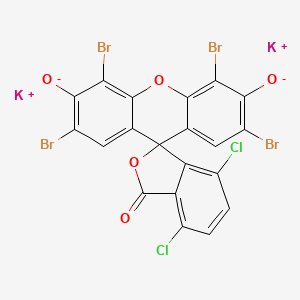

It is derived from fluorescein but differs by the presence of four bromine atoms at positions 2, 4, 5, and 7 of the xanthene ring and four chlorine atoms in the carboxyphenyl ring . Phloxin is used for coloring drugs and cosmetics in the United States and for coloring food in Japan . It has an absorption maximum around 540 nm and an emission maximum around 564 nm .

準備方法

Phloxin is synthesized through the bromination and chlorination of fluorescein. Industrial production methods typically involve large-scale bromination and chlorination reactions, followed by purification processes to obtain the final product .

化学反応の分析

Phloxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction of this compound can occur under specific conditions, resulting in the removal of bromine or chlorine atoms.

Substitution: This compound can undergo substitution reactions where bromine or chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Microbiological Applications

A. Differential Staining of Bacteria

Phloxine B serves as a versatile bacterial stain, allowing differentiation between Gram-positive and Gram-negative bacteria. It can be utilized in various microscopy techniques, including bright field, fluorescence, and confocal microscopy. The dye's ability to provide clear visual differentiation without the need for extensive magnification makes it an attractive alternative to traditional Gram staining methods.

- Efficiency : Phloxine B staining can be completed in under two minutes and is cost-effective, with materials costing less than one cent per test .

- Bactericidal Properties : Studies have shown that Phloxine B exhibits immediate antimicrobial effects against Gram-positive bacteria. Its efficacy against Gram-negative bacteria can be enhanced when combined with EDTA, which increases cell wall permeability .

B. Antibacterial Activity

Phloxine B has demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that at concentrations as low as 25 µg/mL, Phloxine B can inhibit bacterial growth effectively .

Histological Applications

A. Modified Papanicolaou Stain

A recent study introduced a modification to the traditional Papanicolaou stain by incorporating Phloxine. This modification enhances cytoplasmic staining intensity while maintaining cost-effectiveness, making it particularly beneficial in low-resource settings .

- Quality Assessment : The modified stain showed comparable results to the rapid Papanicolaou stain in terms of morphological preservation and staining quality, with a slight edge in cytoplasmic differentiation .

Phototoxicity and Pest Control

Phloxine B's photoactive properties have been explored for pest control applications. It acts as a photosensitizer that can induce damage to cellular membranes upon exposure to light. This mechanism has potential implications for controlling agricultural pests like fruit flies .

Case Studies and Research Findings

作用機序

Phloxin exerts its effects through oxidative damage. When ionized in water, it becomes a negatively charged ion that binds to positively charged cellular components . Upon exposure to light, debromination occurs, leading to the formation of free radicals and singlet oxygen, which cause irreversible damage to bacterial cells . This mechanism is particularly effective against gram-positive bacteria .

類似化合物との比較

Phloxin is unique due to its specific bromination and chlorination pattern, which distinguishes it from other xanthene dyes. Similar compounds include:

Fluorescein: The parent compound of this compound, lacking the bromine and chlorine substitutions.

Eosin Y: Another xanthene dye with different halogen substitutions.

生物活性

Phloxin, particularly Phloxine B, is a synthetic dye belonging to the xanthene family, widely recognized for its applications in food coloring, cosmetics, and as a biological stain. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and applications in cell viability assays.

Chemical Structure and Properties

Phloxine B is characterized by its distinctive chemical structure, which includes four bromine atoms and four chlorine atoms. It is a water-soluble red dye with an absorption maximum around 540 nm and an emission maximum around 564 nm. Its unique structure contributes to its various biological activities.

Phloxine B exhibits significant antimicrobial activity, particularly against gram-positive bacteria. The dye's mechanism involves oxidative damage induced by light exposure. When this compound B is illuminated, it undergoes debromination, leading to the formation of free radicals and singlet oxygen. These reactive species inflict irreversible damage on bacterial cells, resulting in growth inhibition and cell death. Gram-negative bacteria are generally resistant due to their protective outer membrane; however, this resistance can be overcome by using agents like EDTA that enhance membrane permeability .

Efficacy Against Specific Bacteria

- Staphylococcus aureus : Phloxine B demonstrates potent activity against various strains of S. aureus, including methicillin-resistant strains (MRSA). At a minimum inhibitory concentration (MIC) of 25 µM, it can reduce bacterial growth significantly within 2.5 hours. Higher concentrations (50 µM and 100 µM) lead to complete growth cessation .

- Bacillus subtilis : Similar effects have been observed with Bacillus subtilis, where this compound B effectively inhibits growth under light exposure.

Case Studies

- CHO Cell Study : In a study involving Chinese hamster ovary (CHO) cells, exposure to Phloxine B resulted in increased glutathione peroxidase (GPx) activity but decreased glutathione levels, indicating potential oxidative stress and toxicity at certain concentrations (40 µM) .

- Antibacterial Activity Assessment : Research highlighted that at concentrations of 100 µg/ml, Phloxine B killed approximately 99% of S. aureus cultures during mid-log phase growth. The study illustrated a clear dose-response relationship, confirming the dye's effectiveness as an antibacterial agent .

Applications in Viability Assays

Phloxine B serves as a viability dye in various biological assays due to its ability to selectively stain dead cells. In yeast models such as Saccharomyces cerevisiae, live cells exclude the dye due to intact membranes, while dead cells allow entry, enabling quantification through fluorescence microscopy or flow cytometry .

| Application | Description |

|---|---|

| Antimicrobial Agent | Effective against gram-positive bacteria; induces oxidative damage under light exposure. |

| Cell Viability Dye | Stains dead cells in yeast; useful for assessing cell mortality in various assays. |

| Biological Staining | Utilized in histological techniques (e.g., hematoxylin-phloxine-saffron staining) for tissue analysis. |

特性

IUPAC Name |

dipotassium;2',4',5',7'-tetrabromo-4,7-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H6Br4Cl2O5.2K/c21-7-3-5-17(13(23)15(7)27)30-18-6(4-8(22)16(28)14(18)24)20(5)12-10(26)2-1-9(25)11(12)19(29)31-20;;/h1-4,27-28H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBPTUVOZCXCSU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4Br4Cl2K2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912314 | |

| Record name | Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-77-6 | |

| Record name | Acid red 98 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDW0T759T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。